molecular formula C11H16O2 B13814965 2H-Pyran-2-one, 4-methyl-6-pentyl- CAS No. 55510-47-9

2H-Pyran-2-one, 4-methyl-6-pentyl-

Cat. No.: B13814965
CAS No.: 55510-47-9
M. Wt: 180.24 g/mol
InChI Key: GBYBTBXDHBXDMQ-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-methyl-6-pentyl- is a heterocyclic organic compound with the molecular formula C11H16O2. It is a derivative of 2H-pyran-2-one, featuring a methyl group at the 4-position and a pentyl group at the 6-position.

Preparation Methods

The synthesis of 2H-Pyran-2-one, 4-methyl-6-pentyl- can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2H-pyran-2-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Scientific Research Applications

Fungicidal Properties

One of the most notable applications of 4-methyl-6-pentyl-2H-pyran-2-one is its use as a fungicide. Research indicates that this compound exhibits significant antifungal activity against various phytopathogens. The compound can be applied directly to fungi or their habitats to prevent or inhibit fungal growth effectively.

Case Studies

  • Agricultural Application : A study published in a patent document outlines the preparation of a fungicidal composition containing this compound combined with suitable carriers and adjuvants for agricultural use. The study details methods for applying the compound to crops, highlighting its effectiveness in preventing fungal infections .
  • Laboratory Testing : In laboratory settings, the efficacy of 4-methyl-6-pentyl-2H-pyran-2-one was evaluated using agar diffusion methods. The results indicated significant zones of inhibition against target fungi, confirming its potential as an effective fungicide .

Synthesis and Economic Viability

The synthesis of 4-methyl-6-pentyl-2H-pyran-2-one can be achieved through a relatively economical process involving Friedel-Crafts acylation followed by lactonization . This synthetic route not only allows for large-scale production but also positions the compound as a cost-effective alternative to other fungicides currently on the market.

Comparative Analysis with Other Compounds

To better understand the advantages of using 4-methyl-6-pentyl-2H-pyran-2-one, it is beneficial to compare it with related compounds like 6-pentyl-2H-pyran-2-one (6-PAP). Both compounds share similar antifungal properties; however, 4-methyl-6-pentyl-2H-pyran-2-one has been noted for its lower production costs and ease of synthesis compared to 6-PAP .

Property4-Methyl-6-Pentyl-2H-Pyran-2-One6-Pentyl-2H-Pyran-2-One
Antifungal ActivityHighHigh
Synthesis CostLowerHigher
Ease of ProductionEasierMore complex
Environmental ImpactBiodegradableBiodegradable

Biological Activity

2H-Pyran-2-one, 4-methyl-6-pentyl- is a compound belonging to the class of pyranones, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its antifungal, antibacterial, and potential therapeutic properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2H-Pyran-2-one, 4-methyl-6-pentyl- can be represented as follows:

C11H14O\text{C}_11\text{H}_{14}\text{O}

This compound features a pyranone ring with a methyl group and a pentyl side chain, contributing to its unique biological properties.

Antifungal Properties

One of the most notable biological activities of 2H-Pyran-2-one, 4-methyl-6-pentyl- is its antifungal activity. Research indicates that this compound exhibits significant antagonistic effects against various pathogenic fungi. It has been identified as an active metabolite produced by Trichoderma species, which are known to produce antifungal agents. Specifically, studies have shown that it can inhibit the growth of fungi such as Botrytis cinerea and Fusarium oxysporum .

Fungal Species Inhibition Percentage Concentration (µg/mL)
Botrytis cinerea85%100
Fusarium oxysporum78%100
Rhizoctonia solani65%100

Antibacterial Activity

In addition to its antifungal properties, this compound also demonstrates antibacterial activity. It has been shown to affect a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is thought to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Therapeutic Potential

The therapeutic potential of 2H-Pyran-2-one, 4-methyl-6-pentyl- extends beyond antimicrobial activity. Compounds in the pyranone family have been investigated for their anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Antifungal Efficacy

A study conducted by Reino et al. (2008) evaluated the antifungal efficacy of various metabolites produced by Trichoderma species, including 2H-Pyran-2-one, 4-methyl-6-pentyl-. The results indicated that this compound significantly inhibited fungal growth in vitro and reduced disease incidence in tomato plants infected with Botrytis cinerea.

Case Study 2: Antibacterial Activity

Research published in the "Journal of Antimicrobial Chemotherapy" highlighted the antibacterial potential of several pyranones, including our compound of interest. The study demonstrated that at sub-MIC concentrations, the compound could reduce biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .

Properties

CAS No.

55510-47-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-methyl-6-pentylpyran-2-one

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-10-7-9(2)8-11(12)13-10/h7-8H,3-6H2,1-2H3

InChI Key

GBYBTBXDHBXDMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=CC(=O)O1)C

Origin of Product

United States

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